4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-[3-(dimethylamino)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-3-4-9(8-10)11(14)6-7-12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHGYEGMYUUPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261905 | |
| Record name | 3-(Dimethylamino)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-95-2 | |
| Record name | 3-(Dimethylamino)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Friedel-Crafts Acylation
A common approach starts with the esterification of 4-oxobutanoic acid to form ethyl 4-oxobutanoate under reflux with ethanol and an acid catalyst. This ester is then subjected to Friedel-Crafts acylation using 3-(N,N-dimethylamino)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate, which can be hydrolyzed to the corresponding acid.
Mixed Anhydride and Amide Formation
An industrially advantageous process involves the formation of a mixed anhydride intermediate from 3-(4-methyl)benzoyl propionic acid using alkyl chloroformates (e.g., methyl chloroformate, ethyl chloroformate) or pivaloyl chloride in the presence of an organic base such as triethylamine. The mixed anhydride is then reacted with dimethylamine at controlled temperatures (0 to 30 °C) to form the N,N-dimethyl amide derivative. This process avoids hazardous conditions like refluxing tetrahydrofuran and eliminates the need for chromatographic purification, making it suitable for commercial-scale production.
Two-Step Synthesis via Benzamide Derivatives
Another synthetic route involves the preparation of substituted benzamide derivatives, which are then converted to 4-(N,N-dimethylamino)-2-phenylquinazoline derivatives through a sequence of reactions including treatment with phosphorus pentachloride (PCl5), N,N-dimethylcyanamide, and titanium tetrachloride (TiCl4). The resulting intermediates can be further transformed into the target compound via coupling reactions catalyzed by palladium complexes under optimized conditions.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 4-oxobutanoic acid + ethanol + acid catalyst | Reflux | Several hours | High | Ensures complete conversion |
| Friedel-Crafts Acylation | Ethyl 4-oxobutanoate + 3-(N,N-dimethylamino)benzoyl chloride + AlCl3 | Ambient to reflux | Few hours | Moderate to high | Lewis acid catalysis |
| Mixed Anhydride Formation | 3-(4-methyl)benzoyl propionic acid + alkyl chloroformate/pivaloyl chloride + triethylamine | 0 to 5 °C | 15–30 min | High | Formation of reactive intermediate |
| Amide Formation | Mixed anhydride + dimethylamine | 0 to 30 °C | 15 min to 1 hour | 80–85% | Controlled temperature to avoid side reactions |
| Benzamide Derivative Synthesis | Benzamide + PCl5 + N,N-dimethylcyanamide + TiCl4 | 50–70 °C | Several hours | Moderate | Multi-step conversion to quinazoline derivatives |
| Coupling Reaction | Boronic ester + halogenated derivative + Pd(dppf)Cl2 + Na2CO3 + Bu4NBr | 100 °C | Overnight | 68–85% | Optimized solvent and base system |
Research Findings and Process Advantages
- The mixed anhydride approach provides a safer and more economical route compared to classical methods involving hazardous solvents and reagents.
- Continuous flow processes have been developed for industrial production, allowing precise control of reaction parameters, improving yields and purity while minimizing environmental impact.
- Optimization of catalytic systems in coupling reactions has led to improved yields (up to 85%) and selectivity, using palladium catalysts and phase transfer catalysts in biphasic solvent systems.
- The avoidance of chromatographic purification in industrial processes enhances scalability and reduces costs.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Esterification + Friedel-Crafts Acylation | Acid esterification, then acylation with benzoyl chloride | Straightforward, well-known reactions | Requires Lewis acid catalysts, moderate yields |
| Mixed Anhydride + Amide Formation | Formation of mixed anhydride, reaction with dimethylamine | High yield, safer, no chromatography | Requires controlled low temperatures |
| Benzamide Derivative Route | Multi-step synthesis via benzamide, PCl5, TiCl4, Pd-catalyzed coupling | High selectivity, optimized catalytic conditions | Multi-step, complex reagents, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, influencing their function and activity. The compound may also modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Electronic Effects: Substituents like dimethylamino (electron-donating) and chlorine (electron-withdrawing) significantly alter reactivity and acidity.
Synthetic Utility : Thermal imidization and condensation reactions are common pathways for generating these compounds .
Biological Activity
4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring. This structural feature contributes significantly to its biological activity, making it a subject of interest in pharmacological research. The compound has potential applications in various fields, including pharmaceuticals, biochemistry, and medicinal chemistry.
The molecular formula of this compound is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. Its structure is critical for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, allowing it to penetrate cellular membranes and modulate the activity of target proteins.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes, which can be summarized as follows:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.02 | Competitive inhibition |
| Cytochrome P450 | Varies | Alters metabolic pathways |
| α-Glycosidase | 63.85-851.05 | Non-competitive inhibition |
These interactions suggest that the compound could be beneficial in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and diabetes.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 2.79 ± 0.38 |
| Hela (Cervical) | 3.64 ± 0.13 |
| HGC-27 (Gastric) | 11.9 |
These findings indicate that structural modifications can enhance the compound's efficacy against specific cancer types, making it a candidate for further development in cancer therapy.
3. Antioxidant Properties
The antioxidant capacity of the compound has been assessed using various assays, showing promising results in scavenging free radicals and reducing oxidative stress markers, which are crucial in preventing cellular damage and aging.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on AChE Inhibition : A study demonstrated that derivatives of this compound showed potent AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's disease . The selectivity index was notably high, indicating potential for therapeutic use.
- Cytotoxicity Assessment : In another investigation, the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via a multi-step pathway:
Friedel-Crafts acylation : React 3-(N,N-dimethylamino)benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the oxobutyric acid backbone.
Purification : Use column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate intermediates.
Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) and confirm purity by NMR (e.g., ketone proton at δ 2.60–2.80 ppm and dimethylamino protons at δ 2.90–3.10 ppm) .
- Key Consideration : Ensure anhydrous conditions during synthesis to avoid side reactions with residual solvents like methanol, which can alter yields .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Identify the dimethylamino group (singlet at δ ~2.95 ppm for 6H), aromatic protons (multiplet at δ 6.80–7.40 ppm), and ketone-associated protons (δ 2.60–2.80 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1710 cm⁻¹) and N-H stretches (if present, ~3300 cm⁻¹).
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 4-oxobutyric acid analogs?
- Methodological Answer :
- Data Triangulation : Compare results across peer-reviewed studies (e.g., antimicrobial assays in Molecules vs. cytotoxicity in Acta Pharm) to identify protocol discrepancies (e.g., cell lines, concentration ranges).
- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate structural features (e.g., electron-withdrawing substituents) with activity trends .
Q. What strategies are effective for synthesizing metal complexes with this compound, and how are their coordination modes confirmed?
- Methodological Answer :
- Complex Synthesis : React the compound with metal salts (e.g., CuCl₂ or FeSO₄) in ethanol/water (1:1) under nitrogen to prevent oxidation.
- Characterization :
- UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu²⁺ complexes show λmax ~600–800 nm).
- X-ray Crystallography : Resolve coordination geometry (e.g., bidentate binding via ketone and carboxylate groups) .
- Application : Study redox activity via cyclic voltammetry to assess potential catalytic or therapeutic uses .
Q. How can fluorescence-based assays be optimized to study the interaction of this compound with biomolecules?
- Methodological Answer :
- Labeling : Derivatize the carboxylate group with fluorophores (e.g., dansyl chloride) via EDC/NHS coupling.
- Quenching Studies : Monitor fluorescence intensity changes (λex 340 nm, λem 450 nm) upon adding proteins (e.g., BSA) to calculate binding constants .
- Controls : Include blank samples to account for inner-filter effects and solvent interference .
Data Contradiction Analysis
Q. Why do computational predictions and experimental solubility data for 4-oxobutyric acid derivatives often conflict?
- Methodological Answer :
- Solvent Effects : Use COSMO-RS simulations to model solvent polarity impacts, which are often oversimplified in cheminformatics tools.
- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, comparing results with PubChem data .
- Adjust Parameters : Refine computational models by incorporating crystal lattice energy calculations from XRD data .
Safety and Handling
Q. What precautions are critical when handling this compound in electrophilic substitution reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
